4-(Isopropyl(methyl)amino)-2,2-dimethylbutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanoic acid is an organic compound with a complex structure that includes an isopropyl group, a methyl group, and a dimethylbutanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 2,2-dimethylbutanoic acid with isopropyl(methyl)amine under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale alkylation processes using specialized equipment to ensure high yield and purity. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 4-(Isopropyl(methyl)amino)-2,2-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(Isopropylamino)-2,2-dimethylbutanoic acid
- 4-(Methylamino)-2,2-dimethylbutanoic acid
- 2,2-Dimethylbutanoic acid
Uniqueness
4-(Isopropyl(methyl)amino)-2,2-dimethylbutanoic acid is unique due to the presence of both isopropyl and methyl groups attached to the amino moiety. This structural feature imparts distinct chemical and physical properties, making it different from other similar compounds.
Properties
Molecular Formula |
C10H21NO2 |
---|---|
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2,2-dimethyl-4-[methyl(propan-2-yl)amino]butanoic acid |
InChI |
InChI=1S/C10H21NO2/c1-8(2)11(5)7-6-10(3,4)9(12)13/h8H,6-7H2,1-5H3,(H,12,13) |
InChI Key |
REECZWRALMHOAG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)CCC(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.